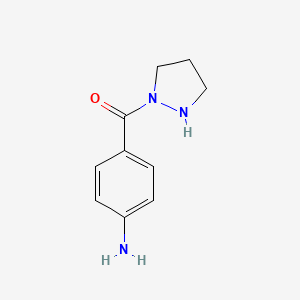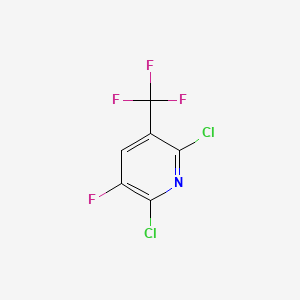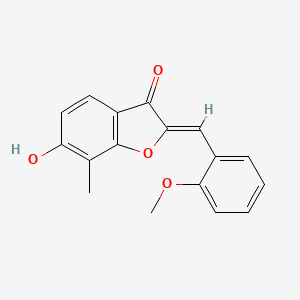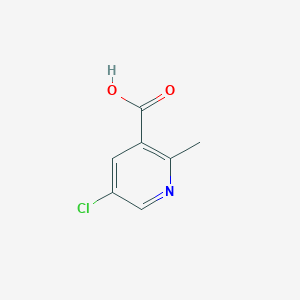![molecular formula C16H19NO5 B1387803 Ethyl-5-[(tert-Butoxycarbonyl)amino]-1-benzofuran-2-carboxylat CAS No. 1135283-35-0](/img/structure/B1387803.png)
Ethyl-5-[(tert-Butoxycarbonyl)amino]-1-benzofuran-2-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl (Boc) group for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds like ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate consists of an oxazole ring attached to an ethyl ester and a tert-butoxycarbonyl-amino group .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is commonly used in organic synthesis for the protection of amino groups . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate include a molecular weight of 256.26, and it is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Ethyl-5-[(tert-Butoxycarbonyl)amino]-1-benzofuran-2-carboxylat: wird in der Proteomics eingesetzt, einem umfassenden Forschungsbereich, der sich mit Proteinen, insbesondere deren Strukturen und Funktionen, befasst. Diese Verbindung dient als Baustein bei der Synthese von Peptiden . Die tert-Butoxycarbonyl-(Boc)-Gruppe dient als Schutzgruppe für Amine während der Peptidsynthese und ermöglicht die selektive Entschützung von Aminen in Gegenwart anderer empfindlicher funktioneller Gruppen.
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl (boc)-protected amino acids, are often used in biochemical research as protecting agents for amino acids .
Mode of Action
Boc-protected amino acids, which share a similar structure, are known to protect the amino group in amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the original amino group .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may play a role in protein-related biochemical pathways .
Result of Action
As a boc-protected compound, it may be involved in the synthesis of peptides or proteins .
Action Environment
Like other boc-protected compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted reactions during synthesis. This protection is crucial for the selective formation of desired products in multi-step synthetic pathways .
Cellular Effects
Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amine groups allows for the controlled release of active amines within cells, which can modulate signaling pathways and gene expression. This modulation can lead to changes in cellular metabolism, affecting the overall function and behavior of cells .
Molecular Mechanism
The molecular mechanism of Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate involves its interaction with biomolecules through the Boc group. The Boc group can be selectively removed under acidic conditions, releasing the active amine. This deprotection process is essential for the compound’s function in biochemical reactions, as it allows for the precise control of amine availability. The compound can also inhibit or activate enzymes by binding to their active sites, altering their activity and influencing downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade under prolonged exposure to heat, light, or acidic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can influence gene expression and metabolic pathways over extended periods .
Dosage Effects in Animal Models
The effects of Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is involved in several metabolic pathways, primarily through its role in peptide synthesis and modification. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its solubility and stability in different cellular environments .
Subcellular Localization
Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate exhibits specific subcellular localization patterns, often directed by targeting signals or post-translational modifications. These signals ensure that the compound reaches the appropriate cellular compartments, such as the cytoplasm, nucleus, or organelles, where it can perform its intended functions. The compound’s activity and function can be significantly affected by its localization within the cell .
Eigenschaften
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-5-20-14(18)13-9-10-8-11(6-7-12(10)21-13)17-15(19)22-16(2,3)4/h6-9H,5H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEPJGJODYXZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156206 | |
| Record name | Ethyl 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-35-0 | |
| Record name | Ethyl 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1387726.png)



![2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387733.png)


![6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B1387737.png)



